N,N-dihydroxytrihomomethionine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H17NO4S |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
2-(dihydroxyamino)-7-methylsulfanylheptanoic acid |
InChI |
InChI=1S/C8H17NO4S/c1-14-6-4-2-3-5-7(8(10)11)9(12)13/h7,12-13H,2-6H2,1H3,(H,10,11) |
InChI Key |
PBLLFERESQOVTJ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCCC(C(=O)O)N(O)O |
Origin of Product |
United States |
Structural and Chemical Classification of N,n Dihydroxytrihomomethionine
N,N-Dihydroxytrihomomethionine as a N,N-Dihydroxy-α-Amino Acid Derivative
This compound is classified as an N,N-dihydroxy-α-amino acid derivative. This classification is based on its core structure, which consists of a carboxylic acid, a central alpha-carbon, and a nitrogen atom bonded to the alpha-carbon. Unlike proteinogenic amino acids, the nitrogen atom in this compound is further substituted with two hydroxyl (-OH) groups, forming an N,N-dihydroxyamino group.
The systematic IUPAC name for this compound is 2-(dihydroxyamino)-6-(methylsulfanyl)hexanoic acid. The parent chain is a hexanoic acid, indicating a six-carbon carboxylic acid. The "2-(dihydroxyamino)" prefix specifies the location of the N,N-dihydroxyamino group on the alpha-carbon (the carbon adjacent to the carboxyl group). The "6-(methylsulfanyl)" prefix indicates the presence of a methylsulfanyl (-SCH3) group at the end of the carbon chain.
Table 1: Structural and Chemical Identity of this compound
| Property | Value |
| IUPAC Name | 2-(dihydroxyamino)-6-(methylsulfanyl)hexanoic acid |
| Molecular Formula | C7H15NO4S |
| Functional Groups | Carboxylic acid, N,N-dihydroxyamino, Thioether |
| Classification | N,N-Dihydroxy-α-amino acid derivative |
Stereochemical Considerations and Isomerism of this compound
The stereochemistry of this compound is primarily determined by the presence of a chiral center at the alpha-carbon (C2). This carbon atom is bonded to four different substituents:
A carboxylic acid group (-COOH)
An N,N-dihydroxyamino group (-N(OH)2)
A hydrogen atom (-H)
A 4-(methylsulfanyl)butyl side chain (-(CH2)4SCH3)
Due to this chirality, this compound can exist as a pair of enantiomers, designated as (R)- and (S)-isomers. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.
A consideration of the nitrogen atom in the N,N-dihydroxyamino group as a potential second stereocenter is also warranted. In principle, a nitrogen atom with three different substituents and a lone pair of electrons can be chiral. However, in most amines, rapid pyramidal inversion at room temperature leads to a racemic mixture, preventing the isolation of stable enantiomers. lumenlearning.comlibretexts.orglibretexts.orgfiveable.meopenstax.org While the presence of two hydroxyl groups on the nitrogen in this compound is a unique feature, it is generally expected that this nitrogen center would also undergo rapid inversion, and therefore not contribute to the existence of stable, isolable diastereomers.
Therefore, the primary and most significant aspect of isomerism for this compound is the enantiomerism arising from the chiral alpha-carbon.
Table 2: Possible Stereoisomers of this compound
| Isomer | Configuration at C2 | Relationship |
| (R)-N,N-dihydroxytrihomomethionine | R | Enantiomer |
| (S)-N,N-dihydroxytrihomomethionine | S | Enantiomer |
Acid-Base Chemistry and Conjugate Species of this compound
This compound possesses both acidic and basic functional groups, allowing it to exhibit amphoteric behavior. The primary acidic center is the carboxylic acid group (-COOH), while the N,N-dihydroxyamino group can act as a basic center.
The acidity of the carboxylic acid group is influenced by the electron-withdrawing inductive effect of the adjacent N,N-dihydroxyamino group. This effect is expected to make the carboxylic acid of this compound slightly more acidic than that of a typical alkyl carboxylic acid. The pKa value for the carboxylic acid group is therefore anticipated to be in the range of 2-3.
The basicity of the N,N-dihydroxyamino group is significantly influenced by the presence of the two electron-withdrawing hydroxyl groups. These groups reduce the electron density on the nitrogen atom, making it a weaker base compared to a typical amino group in an amino acid. The pKa of the conjugate acid of the N,N-dihydroxyamino group is expected to be lower than that of the ammonium (B1175870) group in proteinogenic amino acids (which is typically around 9-10).
In an aqueous solution, this compound can exist in different ionic forms depending on the pH.
In strongly acidic solutions (low pH): The carboxylic acid group will be protonated (-COOH), and the N,N-dihydroxyamino group will also be protonated, forming a cationic species.
In strongly basic solutions (high pH): The carboxylic acid group will be deprotonated (-COO-), and one or both of the hydroxyl groups on the nitrogen may be deprotonated, leading to further anionic species.
The conjugate base of this compound is formed upon the deprotonation of the carboxylic acid group, resulting in the N,N-dihydroxytrihomomethioninate anion. mpg.de
Table 3: Predicted Acid-Base Properties and Conjugate Species of this compound
| Functional Group | Predicted pKa Range | Conjugate Acid | Conjugate Base |
| Carboxylic Acid (-COOH) | 2 - 3 | - | Carboxylate (-COO-) |
| N,N-dihydroxyamino (-N(OH)2) | Likely < 9 | Protonated N,N-dihydroxyamino (-N(OH)2H+) | Deprotonated N,N-dihydroxyamino (-N(OH)O-) |
The Enigmatic Pathway of this compound: A Scientific Unknown
A comprehensive review of available scientific literature and biochemical databases reveals a significant gap in the understanding of the chemical compound this compound. While the existence of this molecule is documented in chemical databases such as ChEBI, providing its structure as an N,N-dihydroxy-α-amino acid with a 6-thiaheptyl substituent, there is currently no published research detailing its biological synthesis, metabolic roles, or degradation pathways in any organism.
The functional parent of this compound is identified as trihomomethionine (B1262797), a sulfur-containing, non-proteinogenic alpha-amino acid. However, information regarding the biosynthetic origins of trihomomethionine itself is scarce, let alone the subsequent enzymatic transformations that would lead to the N,N-dihydroxylated form.
Consequently, the specific precursors, enzymatic machinery, and regulatory mechanisms involved in the biosynthesis of this compound remain uncharacterized. Similarly, there is no scientific data available to delineate its metabolic intermediates, potential side-products, or the catabolic pathways responsible for its degradation.
At present, the scientific community has not published findings that would allow for a detailed discussion of the following key biological processes for this compound:
Biosynthesis and Metabolic Pathways of N,n Dihydroxytrihomomethionine
Catabolic Pathways and Degradation Mechanisms of N,N-Dihydroxytrihomomethionine
Further research and discovery are required to elucidate the biochemical significance and metabolic lifecycle of this unique amino acid derivative. Without such foundational research, any discussion of its metabolic pathways would be purely speculative.
Biological Roles and Functions of N,n Dihydroxytrihomomethionine in Biological Systems
Occurrence and Distribution of N,N-Dihydroxytrihomomethionine Across Plant Species
There is no available data in scientific literature detailing the occurrence and distribution of this compound in any plant species.
This compound as a Metabolite in Environmental Stress Responses
Information regarding this compound's role as a metabolite in response to environmental stressors is not present in the current body of scientific research. The subsections below are based on the known responses of other nitrogen-containing metabolites in plants.
Plants respond to abiotic stresses such as drought, salinity, and extreme temperatures by synthesizing a variety of metabolites. nih.govresearchgate.netfrontiersin.org These compounds, which can include amino acids and their derivatives, often act as osmolytes, antioxidants, or signaling molecules. nih.gov The accumulation of specific amino acids and their metabolic products is a common strategy to mitigate the damaging effects of such stressors. nih.gov However, a direct role for this compound in these defense mechanisms has not been documented.
Exposure to heavy metals induces oxidative stress in plants, leading to cellular damage. nih.govfrontiersin.org Plants have evolved detoxification mechanisms that can involve the chelation of metal ions by specific molecules, including certain amino acids and peptides. jcimcr.org While the accumulation of various metabolites in response to heavy metal toxicity is a known phenomenon, there is no evidence to suggest that this compound accumulates under these conditions. frontiersin.orgnih.gov
Mechanisms of this compound's Antioxidant Activity
The antioxidant properties and mechanisms of this compound have not been characterized. The following subsections describe general antioxidant mechanisms observed in other plant-derived compounds.
Many plant secondary metabolites exhibit antioxidant activity through their ability to scavenge free radicals. researchgate.netmdpi.comejmo.org This process involves the donation of an electron or a hydrogen atom to a highly reactive radical, thereby neutralizing it and preventing further oxidative damage to cellular components. mdpi.commdpi.com These antioxidant compounds play a crucial role in maintaining cellular redox homeostasis. nih.gov The specific radical scavenging capacity of this compound is unknown.
Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) are produced in plants as byproducts of normal metabolic processes and their production is enhanced under stress conditions. mdpi.comresearchgate.netnih.govwikipedia.org While low levels of ROS and RNS act as important signaling molecules, high concentrations can cause significant oxidative damage to lipids, proteins, and DNA. nih.govbiorxiv.org Plant antioxidant systems, which include both enzymatic and non-enzymatic components, work to control the levels of ROS and RNS. frontiersin.orgnih.gov Non-enzymatic antioxidants can directly interact with and detoxify these reactive species. frontiersin.orgbiorxiv.org There is no scientific literature describing any interaction between this compound and either ROS or RNS.
A comprehensive search for scientific literature and data concerning the chemical compound "this compound" has revealed a significant lack of available information regarding its specific biological roles and functions. Despite a thorough investigation into its metal chelation capabilities, its potential as a plant stress biomarker, and its cellular localization, no research findings or detailed data were found.
The requested article, as structured by the provided outline, cannot be generated due to the absence of scientific evidence and research on this particular compound in the specified contexts. Information on its interaction with heavy metals, its correlation with plant physiological stress, its application in biomonitoring, and its location within plant cells is not present in the accessible scientific domain.
Therefore, the following sections and subsections of the proposed article cannot be addressed:
Cellular and Subcellular Localization of this compound in Plants
Without any foundational research on these topics for this compound, the creation of a scientifically accurate and informative article is not possible at this time.
Analytical Methodologies for the Detection and Characterization of N,n Dihydroxytrihomomethionine
Metabolomic Approaches for Identification and Quantification
Metabolomics serves as a powerful tool for the comprehensive analysis of small molecules in a biological system. peerj.com For a novel compound such as N,N-dihydroxytrihomomethionine, both untargeted and targeted metabolomic strategies can be employed to first discover and then specifically quantify the molecule.
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) is a hybrid mass spectrometry technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. This combination provides high mass accuracy and resolution, which is crucial for the analysis of complex biological samples and the identification of unknown compounds. nih.gov An untargeted metabolomics workflow using LC-Q-TOF-MS would be instrumental in the initial discovery of this compound in a biological sample. nih.gov
A typical workflow would involve the acquisition of full-scan mass spectra in both positive and negative ionization modes to detect a wide range of metabolites. nih.gov The high-resolution data from the TOF analyzer allows for the determination of the accurate mass of the ions, which can be used to predict the elemental composition of the molecule. scripps.edu For this compound, the predicted exact mass would be a key parameter for its identification.
Subsequent to its putative identification based on accurate mass, tandem mass spectrometry (MS/MS) experiments can be performed. In a Q-TOF instrument, the quadrupole can be used to isolate the precursor ion of this compound, which is then fragmented in a collision cell. The resulting fragment ions are analyzed by the TOF-MS, providing structural information that can help to confirm the identity of the compound. nih.gov
Table 1: Illustrative Q-TOF-MS Data for Putative Identification of this compound
| Parameter | Value | Description |
| Predicted [M+H]⁺ (m/z) | C₈H₁₈NO₄S⁺ | The theoretical exact mass of the protonated molecule, used for initial screening in high-resolution mass spectra. |
| Observed [M+H]⁺ (m/z) | 224.0951 | An example of a measured mass in a high-resolution spectrum. |
| Mass Accuracy (ppm) | < 5 ppm | The deviation between the measured and theoretical mass, a critical parameter for confident formula assignment. |
| Key MS/MS Fragments | e.g., loss of H₂O, COOH | Characteristic fragment ions that would be expected from the structure of this compound, aiding in its structural elucidation. |
This table is for illustrative purposes, as specific experimental data for this compound is not available.
High-resolution mass spectrometry (HRMS) is indispensable for the confident identification of novel compounds like this compound. scirp.org Instruments such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers provide exceptionally high resolution and mass accuracy, often in the sub-ppm range. longdom.org This level of performance is critical to distinguish this compound from other co-eluting compounds with very similar masses in a complex biological sample. thermofisher.com
The high resolving power of these instruments allows for the separation of isobaric ions, which have the same nominal mass but different elemental compositions. thermofisher.com This is particularly important in metabolomics where a vast number of different molecules are present. Furthermore, the isotopic fine structure of a molecule can be resolved, providing additional confidence in the assigned elemental formula. thermofisher.com For this compound, which contains sulfur, the characteristic isotopic pattern of sulfur would be a key identifying feature in the high-resolution mass spectrum.
The study of this compound would typically begin with an untargeted metabolomics approach. This involves a global analysis of all detectable metabolites in a sample to identify novel or altered compounds. peerj.com This discovery-driven approach is ideal for identifying the presence of a previously uncharacterized molecule like this compound. frontiersin.org
Once this compound has been putatively identified and its structure confirmed, a targeted metabolomics strategy can be developed for its precise and sensitive quantification across multiple samples. frontiersin.org This hypothesis-driven approach focuses on a predefined set of metabolites. researchgate.net For this compound, a targeted method, often using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, would be developed. This would involve optimizing the instrument parameters for the specific precursor-to-product ion transitions of the compound, leading to high selectivity and sensitivity for its quantification. illinois.edu
Table 2: Comparison of Untargeted and Targeted Metabolomics for this compound Analysis
| Feature | Untargeted Metabolomics | Targeted Metabolomics |
| Goal | Discovery of novel compounds, global profiling. | Quantification of specific, known compounds. |
| Scope | Comprehensive, analyzing as many metabolites as possible. | Focused on a predefined list of metabolites. |
| Selectivity | Lower | Higher |
| Sensitivity | Generally lower | Generally higher |
| Quantification | Relative | Absolute or relative |
| Application for this compound | Initial discovery and identification. | Routine quantification in larger sample cohorts. |
Sample Preparation and Extraction Protocols for Biological Matrices
The quality of metabolomic data is highly dependent on the sample preparation and extraction procedures. springernature.com For a polar compound like this compound, which is an amino acid derivative, the extraction method must be optimized to efficiently recover it from the biological matrix while minimizing interferences. rockefeller.edu
The choice of extraction solvent is critical for the analysis of polar metabolites. nih.gov For amino acids and their derivatives, a common approach is protein precipitation using organic solvents. creative-proteomics.com A mixture of methanol (B129727), acetonitrile, and water is often used to extract a broad range of polar metabolites from biological fluids like plasma or serum, and from tissue homogenates. nih.gov
For this compound, a solvent system such as 80% methanol would likely be effective for its extraction from cells or tissues. prometheusprotocols.net The optimization process would involve testing different solvent compositions and ratios to maximize the recovery of the target analyte while efficiently precipitating proteins and removing lipids that can interfere with the analysis. creative-proteomics.com Solid-phase extraction (SPE) could also be employed as a cleanup step to further purify the extract and concentrate this compound before analysis.
Liquid chromatography coupled with mass spectrometry (LC-MS) is the most widely used analytical platform for metabolomics due to its high sensitivity and ability to analyze a wide range of compounds. thermofisher.compharmiweb.com For the separation of a polar and hydrophilic compound like this compound, hydrophilic interaction liquid chromatography (HILIC) is often the preferred chromatographic mode. nih.gov HILIC columns use a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is effective for retaining and separating polar compounds that are not well-retained on traditional reversed-phase columns. pressbooks.pub
Alternatively, reversed-phase chromatography can be used, sometimes with the addition of ion-pairing agents to the mobile phase to improve the retention of polar analytes. nih.gov Pre-column derivatization is another strategy where the amino acid derivative is chemically modified to make it less polar and more amenable to reversed-phase separation. shimadzu.combiosyn.com The choice of the chromatographic method would depend on the specific analytical requirements, such as the need for high throughput or the separation from isomeric compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. core.ac.ukjchps.com For a novel compound such as this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to confirm its covalent framework and stereochemistry.
¹H NMR Spectroscopy : Proton NMR provides information about the number of different types of protons and their electronic environments. slideshare.net For this compound, distinct signals would be expected for the protons on the carbon backbone, the methyl group, and the hydroxyl groups. The chemical shifts (δ) of these protons would be influenced by the electronegativity of adjacent atoms (oxygen, nitrogen, and sulfur). For instance, the protons on the carbon adjacent to the nitrogen (the α-carbon) would likely appear at a lower field compared to the other methylene (B1212753) protons.
¹³C NMR Spectroscopy : Carbon-13 NMR provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbons would be indicative of their hybridization and the nature of the atoms they are bonded to. For example, the carbon atom of the carboxyl group would have a characteristic chemical shift in the range of 170-180 ppm.
2D NMR Techniques : To assemble the complete structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. core.ac.uk
COSY would reveal proton-proton coupling networks, helping to establish the connectivity of the carbon chain.
HSQC would correlate directly bonded proton and carbon atoms, allowing for the assignment of proton signals to their corresponding carbons.
Hypothetical ¹H and ¹³C NMR Data for this compound:
The following table presents predicted chemical shifts based on the expected structure of this compound. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| COOH | 10-12 (broad s) | 175-180 |
| α-CH | 3.5-4.0 (t) | 55-60 |
| β-CH₂ | 1.8-2.2 (m) | 30-35 |
| γ-CH₂ | 1.9-2.3 (m) | 32-37 |
| δ-CH₂ | 2.5-3.0 (t) | 35-40 |
| S-CH₃ | 2.0-2.5 (s) | 15-20 |
| N-OH | 5-7 (broad s) | - |
Spectrophotometric and Spectrofluorometric Assays for this compound
Spectrophotometric and spectrofluorometric assays are valuable for the quantification of compounds. The development of such assays for this compound would likely involve derivatization to introduce a chromophore or a fluorophore.
Spectrophotometric Assays : These methods rely on the absorption of light by a compound. Since this compound lacks a strong chromophore in the UV-visible region, a direct spectrophotometric assay would likely have low sensitivity. nih.gov A more effective approach would be to react the amino acid with a reagent that produces a colored product. For instance, ninhydrin (B49086) reacts with primary and secondary amino acids to produce a deep purple product (Ruhemann's purple) that can be quantified colorimetrically around 570 nm. The specifics of the reaction conditions, such as pH, temperature, and reaction time, would need to be optimized for this compound.
Spectrofluorometric Assays : These assays are generally more sensitive than spectrophotometric methods and rely on the emission of light by a fluorescent compound. Similar to spectrophotometry, a derivatization step is often necessary. Reagents such as fluorescamine (B152294) or o-phthalaldehyde (B127526) (OPA) in the presence of a thiol are commonly used to create highly fluorescent derivatives of amino acids. The resulting fluorescent adduct could then be excited at a specific wavelength, and the emission intensity, which is proportional to the concentration of the amino acid, would be measured at another wavelength. africaresearchconnects.com
Hypothetical Spectrofluorometric Assay Parameters for a Derivatized this compound:
| Parameter | Value |
| Derivatizing Agent | o-Phthalaldehyde (OPA)/β-mercaptoethanol |
| Excitation Wavelength (λex) | ~340 nm |
| Emission Wavelength (λem) | ~455 nm |
| Limit of Detection (LOD) | Low micromolar to nanomolar range |
| Limit of Quantification (LOQ) | Low micromolar to nanomolar range |
It is important to note that the development and validation of these assays would require pure this compound as a standard to establish a calibration curve and determine key analytical parameters such as linearity, accuracy, precision, and selectivity. mdpi.com
Synthetic and Semisynthetic Approaches to N,n Dihydroxytrihomomethionine and Its Analogues
Total Synthesis Strategies for N,N-dihydroxytrihomomethionine
There is a lack of published, specific total synthesis routes for this compound. However, its synthesis can be conceptualized based on established methods for creating alpha-amino acids and introducing N,N-dihydroxy functionalities.
A plausible retrosynthetic analysis would disconnect the molecule at the C-N bond and the N-O bonds. The synthesis would likely start from a precursor of trihomomethionine (B1262797) or a related alpha-amino acid. Trihomomethionine itself is a sulfur-containing amino acid, which is a 2-aminoheptanoic acid with a methylthio group at the 7-position. ebi.ac.uk
General methods for amino acid synthesis could be adapted for this purpose. wikipedia.org For instance, the Strecker synthesis could be a viable starting point, followed by N-hydroxylation. Alternatively, modifications of simpler, naturally occurring amino acids could be employed. cambridge.org
Stereoselective Synthesis of this compound Enantiomers
Information regarding the stereoselective synthesis of this compound enantiomers is not available in the current literature. However, general principles of stereoselective synthesis for amino acids can be applied.
One common approach is the use of chiral catalysts or auxiliaries to control the stereochemistry of the alpha-carbon. For example, asymmetric hydrogenation of a suitable precursor or the use of chiral phase-transfer catalysts in alkylation reactions could be explored.
Another strategy involves the enzymatic resolution of a racemic mixture of this compound or a precursor. Enzymes are highly stereoselective and can be used to separate enantiomers effectively.
Derivatization Strategies for this compound Modification
While specific derivatization strategies for this compound are not documented, general methods for modifying amino acids can be considered. The presence of a carboxylic acid, a dihydroxyamino group, and a thioether in its structure offers multiple sites for chemical modification.
Carboxylic Acid Group: The carboxyl group can be converted to esters, amides, or acid chlorides. These derivatives can be used to couple the amino acid to other molecules or to modify its solubility and reactivity.
Dihydroxyamino Group: The N,N-dihydroxyamino group is a unique functionality. It could potentially be alkylated or acylated, though the reactivity of this group would need to be carefully studied. Protecting group strategies may be necessary to selectively modify other parts of the molecule.
Thioether Group: The thioether can be oxidized to a sulfoxide (B87167) or a sulfone, which would alter the polarity and electronic properties of the side chain.
Development of this compound Analogues with Modified Biological Activities
The development of analogues of this compound with modified biological activities is a hypothetical exercise at this point, given the lack of data on the parent compound's biological profile. However, based on its structure, several strategies for creating analogues can be proposed.
Side Chain Modification: The length of the alkyl chain between the alpha-carbon and the sulfur atom could be varied. The methyl group on the sulfur could also be replaced with other alkyl or aryl groups.
Modification of the Amino Group: The dihydroxyamino group could be replaced with other N-substituted functionalities to explore structure-activity relationships.
Stereochemical Variants: The synthesis of different stereoisomers could lead to analogues with distinct biological activities, as is common for many chiral molecules.
Computational and Theoretical Chemistry Studies of N,n Dihydroxytrihomomethionine
Quantum Chemical Characterization of Electronic Structure and Reactivity
Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and inherent reactivity. iitg.ac.in These calculations are fundamental to understanding a molecule's behavior in chemical reactions.
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.orgarxiv.org It is based on the principle that all properties of a system can be determined from its electron density. abinit.org DFT calculations are popular due to their balance of accuracy and computational cost, making them suitable for a wide range of chemical systems. wikipedia.orgarxiv.org
For N,N-dihydroxytrihomomethionine, DFT would be used to model its ground state electronic properties. By applying specific functionals (e.g., B3LYP, PBE0) and basis sets, key reactivity indicators can be calculated. mdpi.complos.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov Furthermore, DFT can generate electrostatic potential maps and calculate partial atomic charges (e.g., Mulliken charges), which reveal the electron distribution and identify potential sites for electrophilic and nucleophilic attack. mdpi.com Such calculations would provide a foundational understanding of the molecule's chemical behavior.
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound This table presents a hypothetical set of data that would be generated from DFT calculations to illustrate the type of insights gained.
| Parameter | Value | Significance |
| Energy of HOMO | -6.5 eV | Indicates electron-donating ability |
| Energy of LUMO | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Mulliken Charge on N | -0.45 e | Identifies a potential nucleophilic center |
| Mulliken Charge on S | -0.15 e | Indicates a site susceptible to oxidation |
| Dipole Moment | 3.8 D | Measures overall molecular polarity |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on theoretical principles without the inclusion of experimental data. scribd.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)), form a systematic hierarchy where higher levels of theory generally provide more accurate results by better accounting for electron correlation. scribd.comnih.gov Although computationally more demanding than DFT, ab initio methods are often used as a benchmark for their high accuracy. aps.org
For this compound, ab initio calculations would be invaluable for obtaining highly accurate predictions of its geometric and electronic properties. nih.gov These methods could be used to precisely determine bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. They can also provide a more refined calculation of energies and other properties, serving to validate or complement the results from DFT studies. aps.org The high predictive power of ab initio methods makes them essential for creating a reliable theoretical model of the molecule's fundamental characteristics. frontiersin.org
Molecular Dynamics (MD) Simulations of this compound Interactions with Biological Macromolecules
Molecular dynamics (MD) simulations are a computational technique used to analyze the physical movements of atoms and molecules over time. nih.goviitm.ac.in By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of molecular behavior, which is crucial for understanding the function of biological macromolecules. nih.govnih.gov These simulations can model systems ranging from single proteins in explicit solvent to large macromolecular complexes, with simulation timescales now approaching biologically relevant durations. nih.govresearchgate.net
MD simulations are a powerful tool for studying the detailed process of a ligand binding to its receptor, which is critical for drug discovery. mdpi.comcore.ac.uk These simulations can elucidate the binding pathways, identify intermediate states, and quantify the energetics of the interaction. unica.itfrontiersin.org
In the context of this compound, MD simulations could be used to model its interaction with a potential protein target. The simulation would start by docking the ligand into the receptor's binding site. Over the course of the simulation, the stability of the complex, the specific intermolecular interactions (such as hydrogen bonds and van der Waals forces), and the associated binding free energies would be analyzed. unica.itfrontiersin.org This analysis can identify key amino acid residues in the receptor that are crucial for binding, providing a molecular basis for the ligand's affinity and selectivity. unica.it
Table 2: Hypothetical Ligand-Receptor Interaction Analysis for this compound This table provides an example of the type of data generated from MD simulations to characterize the binding of a ligand to a receptor.
| Interacting Residue (Receptor) | Interaction Type | Average Distance (Å) | Contribution to Binding Energy (kcal/mol) |
| Asp112 | Hydrogen Bond | 2.8 | -4.5 |
| Tyr204 | Pi-Stacking | 4.5 | -2.1 |
| Val115 | van der Waals | 3.9 | -1.8 |
| Ser113 | Hydrogen Bond | 3.1 | -3.2 |
| Phe250 | van der Waals | 4.2 | -1.5 |
Conformational analysis involves studying the different spatial arrangements, or conformers, of a molecule that arise from rotation around single bonds. libretexts.org Since a molecule's three-dimensional shape is critical to its function and interactions, understanding its conformational landscape is essential. MD simulations are ideally suited for exploring this landscape by simulating the molecule's dynamic movements in a solvent environment. iitm.ac.in
For this compound, MD simulations would reveal its flexibility and preferred conformations in solution. By tracking key dihedral angles over time, a conformational analysis can identify the most stable and populated conformers, such as gauche and anti arrangements. libretexts.orgbkcc.ac.in This information is vital because the specific conformation adopted by the molecule can significantly influence its ability to bind to a receptor. The results from such an analysis can be visualized using Ramachandran-like plots or by clustering the trajectory to identify representative structures. ethz.ch
Table 3: Example of Conformational States of this compound from MD Simulation This table illustrates how conformational analysis from an MD simulation might describe the rotational states of a key dihedral angle.
| Dihedral Angle | Angle Range (degrees) | Conformation Name | Population (%) |
| Cα-Cβ-Cγ-Sδ | -90 to -30 | gauche (-) | 35 |
| Cα-Cβ-Cγ-Sδ | 30 to 90 | gauche (+) | 40 |
| Cα-Cβ-Cγ-Sδ | 150 to 180 / -180 to -150 | anti / trans | 25 |
In Silico Prediction of this compound Metabolic Pathways
In silico metabolism prediction has become an essential component of modern drug discovery and chemical safety assessment. pensoft.netcreative-biolabs.com Computational tools use knowledge-based systems or machine learning models to predict how a compound might be transformed by metabolic enzymes in the body. pensoft.netfrontiersin.org These tools can identify likely sites of metabolism and predict the structures of potential metabolites, which is crucial for understanding a compound's pharmacokinetic profile. creative-biolabs.com
For this compound, various in silico tools (e.g., BioTransformer, Meteor) could be used to predict its metabolic fate. frontiersin.org Based on its chemical structure, which includes a secondary amine, hydroxyl groups, and a thioether, several metabolic reactions could be anticipated. Phase I metabolism might involve oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, while Phase II metabolism could involve glucuronidation or sulfation of the N-hydroxy groups. frontiersin.org Predicting these pathways helps in identifying potentially active or toxic metabolites, guiding subsequent experimental metabolism studies. nih.gov
Table 4: Predicted Metabolic Transformations for this compound This table shows a hypothetical output from an in silico metabolism prediction tool.
| Parent Compound | Predicted Reaction | Metabolic Enzyme Family | Predicted Metabolite |
| This compound | S-Oxidation | Cytochrome P450 (CYP) | This compound-S-oxide |
| This compound | N-Glucuronidation | UDP-glucuronosyltransferase (UGT) | N-glucuronide of this compound |
| This compound | O-Sulfation | Sulfotransferase (SULT) | N-hydroxy, O-sulfate of this compound |
| This compound-S-oxide | S-Oxidation | Cytochrome P450 (CYP) | This compound-S,S-dioxide (sulfone) |
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies represent powerful computational tools in modern chemistry and drug discovery. These methodologies integrate data from chemical structures with biological activities to develop predictive models. While specific, in-depth chemoinformatic and QSAR analyses for this compound are not extensively documented in publicly available literature, this section outlines the theoretical framework and potential applications of such studies to this compound. The principles are drawn from established computational chemistry practices and studies on related molecules like methionine and its derivatives. beilstein-journals.orgresearchgate.net
Chemoinformatics involves the use of computational methods to analyze chemical information. For this compound, this would begin with the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. wikipedia.org Software like DRAGON or alvaDesc can compute thousands of descriptors, which are broadly categorized based on their dimensionality (0D, 1D, 2D, 3D). researchgate.netresearchgate.net
For a molecule like this compound, a range of descriptors would be calculated to build a comprehensive profile. The selection of relevant descriptors is a critical step in developing a robust QSAR model. escholarship.org
Illustrative Molecular Descriptors for this compound
| Descriptor Class | Descriptor Example | Potential Significance for this compound |
| 0D - Constitutional | Molecular Weight (MW) | Represents the basic size of the molecule. |
| Atom Count (nAT) | Total number of atoms, indicating molecular complexity. | |
| Number of N and O atoms (nN, nO) | Key for hydrogen bonding potential and polar interactions. | |
| 1D - Functional Groups | Number of Hydroxyl groups (-OH) | The two hydroxyl groups on the nitrogen are defining features, likely crucial for its activity. |
| Thioether group (-S-) | The sulfur atom can influence electronic properties and potential interactions. | |
| 2D - Topological | Wiener Index (W) | Describes molecular branching and compactness. |
| Kier & Hall Connectivity Indices (χ) | Quantify the degree of branching and connectivity in the molecular graph. | |
| 3D - Geometrical | Solvent Accessible Surface Area (SASA) | Indicates the area of the molecule exposed to a solvent, relevant for interactions. nih.gov |
| Molecular Volume (Vol) | Represents the space occupied by the molecule. | |
| Physicochemical | LogP (Octanol-Water Partition) | Predicts the lipophilicity of the compound, affecting its membrane permeability. |
| Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule. |
This table is for illustrative purposes to show the types of descriptors that would be calculated in a chemoinformatic study. The values are not based on actual computations for this compound.
QSAR modeling aims to establish a mathematical relationship between these molecular descriptors (the structure) and a measured biological activity. researchgate.net The fundamental principle is that variations in the structural or physicochemical properties of a series of compounds are correlated with changes in their biological activities. A general QSAR model can be represented by the equation:
Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)
The development of a QSAR model is a multi-step process:
Data Set Curation: A dataset of molecules with known activities is required. For a study on this compound, this would ideally involve a series of its analogs.
Descriptor Calculation: As detailed above, a wide array of descriptors is calculated for each molecule in the dataset.
Variable Selection: Statistical methods are used to select a subset of descriptors that are most relevant to the biological activity, avoiding overfitting and multicollinearity.
Model Building: A mathematical model is created using techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Machines (SVM) or Artificial Neural Networks (ANN). escholarship.org
Model Validation: The model's statistical robustness and predictive power are rigorously assessed using internal and external validation techniques. nih.govnih.gov
A hypothetical QSAR model for a series of compounds related to this compound might reveal that its biological activity is positively correlated with the number of hydrogen bond donors and negatively correlated with its lipophilicity (LogP).
Hypothetical QSAR Model Summary
| Parameter | Value | Interpretation |
| Equation | Activity = 1.5nHD - 0.8LogP + 0.5*SASA + 2.1 | Illustrative model showing relationships between activity and descriptors. |
| R² (Coefficient of Determination) | 0.85 | Indicates a good fit of the model to the training data. |
| Q² (Cross-validated R²) | 0.75 | Shows good internal predictive ability of the model. |
| External R² pred | 0.79 | Demonstrates the model's ability to predict the activity of new, unseen compounds. |
This table presents a hypothetical QSAR model for illustrative purposes only. The equation and statistical values are not derived from actual research on this compound.
Such QSAR models, once validated, can be invaluable for predicting the activity of novel, unsynthesized derivatives, guiding the design of more potent or selective compounds, and providing insights into the molecular features that govern the activity of this compound. frontiersin.org
Future Research Directions and Potential Academic Applications
Elucidation of Specific N,N-Dihydroxytrihomomethionine Signaling Pathways
A primary objective for future research is to determine if this compound acts as a signaling molecule and to identify the pathways through which it operates. Plants utilize complex signaling networks to respond to both internal developmental cues and external environmental stimuli. mdpi.com Investigating this compound's role requires a multi-faceted approach to map its perception, transduction, and ultimate cellular response.
Key research questions include:
Receptor Identification: Does a specific receptor or binding protein recognize this compound? Techniques such as affinity chromatography using the compound as bait, yeast two-hybrid screening, and computational modeling could identify candidate receptors, potentially including transmembrane receptor-like kinases (RLKs) which are crucial for transducing external signals. mdpi.com
Downstream Signaling Components: Once perceived, what is the cascade of events that follows? Research should focus on identifying downstream components like G-proteins, protein kinases, and transcription factors that are activated or deactivated in response to the compound. nih.gov Analysis of mutant plant lines, particularly those identified through screens for altered responses to the compound, will be critical for ordering the components of the signal transduction pathway. nih.gov
Crosstalk with Phytohormone Pathways: How does this compound signaling interact with known phytohormone pathways (e.g., auxin, gibberellin, abscisic acid)? Studies involving hormone-deficient or -insensitive mutant plants could reveal synergistic or antagonistic relationships, providing insight into how this novel compound is integrated into the plant's broader regulatory network. mdpi.comnih.gov
Genetic Engineering Approaches to Modulate this compound Levels in Plants
To definitively establish the physiological functions of this compound, it is essential to manipulate its endogenous levels in model plants. Metabolic engineering provides a powerful toolkit for this purpose, enabling the creation of gain-of-function and loss-of-function plant lines. preprints.orgresearchgate.net
Strategic approaches include:
Overexpression of Biosynthetic Genes: Identifying and overexpressing the genes encoding the enzymes responsible for the biosynthesis of this compound would lead to its accumulation. This can be achieved by placing the relevant genes under the control of a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter. preprints.orgchemrxiv.org
Gene Knockout/Knockdown: Using CRISPR/Cas9 technology to create targeted mutations in the biosynthetic genes would generate knockout lines unable to produce the compound. researchgate.net Alternatively, RNA interference (RNAi) could be used to achieve a knockdown, reducing but not eliminating its synthesis. chemrxiv.org These loss-of-function mutants are invaluable for assessing the necessity of the compound for specific biological processes.
Multi-gene Transformation: The biosynthesis of this compound may involve a multi-step pathway. A robust approach to metabolic engineering involves the simultaneous expression of multiple genes in the pathway to ensure unrestricted metabolic flux and avoid the accumulation of intermediate bottlenecks. nih.gov
The table below outlines potential genetic strategies and their expected outcomes for functional analysis.
| Genetic Engineering Strategy | Target Gene(s) | Expected Outcome on Compound Level | Primary Use in Functional Analysis |
|---|---|---|---|
| Constitutive Overexpression | Key biosynthetic enzyme(s) | Significant increase | Studying effects of accumulation (e.g., enhanced stress tolerance, altered growth) |
| CRISPR/Cas9 Knockout | Early pathway biosynthetic enzyme(s) | Complete absence | Determining essential functions (e.g., viability, developmental roles) |
| RNAi Knockdown | Late pathway biosynthetic enzyme(s) | Significant reduction | Investigating dose-dependent effects and non-lethal functions |
| Inducible Expression System | Key biosynthetic enzyme(s) | Temporally controlled increase | Studying time-specific roles during development or stress response |
Integration of this compound Research with Broader Environmental Omics Studies
Understanding the role of this compound in an ecological context requires its integration into systems-level 'omics' studies. Environmental omics applies high-throughput technologies to analyze the collective genomes, transcripts, proteins, and metabolites of organisms in their natural environment. nih.gov This approach can reveal correlations between the production of this compound and specific environmental conditions or stressors.
Future research should focus on:
Metabolomic Profiling: Non-targeted metabolomics can be used to quantify levels of this compound alongside thousands of other metabolites in plants subjected to various abiotic stresses (e.g., drought, salinity, extreme temperatures) and biotic challenges (e.g., pathogen or herbivore attack). nih.govcambridge.org
Multi-Omics Integration: By combining metabolomic data with transcriptomic and proteomic data, researchers can build comprehensive models of the molecular response to environmental stimuli. nih.govmdpi.com This integrated approach can identify the regulatory networks and metabolic pathways associated with the production of this compound, linking its presence to specific gene expression patterns and protein abundance. nih.govresearchgate.net This provides a powerful method for generating hypotheses about its function. nih.gov
The following hypothetical data table illustrates how a multi-omics approach could link an environmental stressor to the production of this compound and associated molecular changes.
| Condition | This compound Level (relative fold change) | Associated Gene (Hypothetical ID) Expression (fold change) | Associated Protein (Hypothetical ID) Abundance (fold change) | Observed Plant Phenotype |
|---|---|---|---|---|
| Control (Well-watered) | 1.0 | 1.0 | 1.0 | Normal Growth |
| Drought Stress (48h) | +15.7 | +25.2 (Synthase_A) | +18.9 (Synthase_A) | Wilting, stomatal closure |
| Drought Stress (96h) | +28.3 | +40.1 (Synthase_A) | +32.5 (Synthase_A) | Severe wilting, some leaf senescence |
| Recovery (Re-watered 24h) | +5.2 | +8.6 (Synthase_A) | +6.8 (Synthase_A) | Partial recovery of turgor |
Exploration of this compound's Role in Inter-Species Interactions
Many plant-derived secondary metabolites mediate interactions between plants and other organisms. cambridge.orgfrontiersin.org The unique chemical structure of this compound makes it a candidate for a semiochemical—a molecule involved in chemical communication. Research in this area would explore its function in shaping ecological communities. cambridge.orgsci-hub.se
Potential roles to investigate include:
Defense against Herbivores and Pathogens: The compound could act as a toxin, antifeedant, or antimicrobial agent. nih.gov This can be tested by incorporating purified this compound into artificial diets for herbivores or by applying it to cultures of plant pathogens.
Allelopathy: It may be exuded from roots to inhibit the growth of competing plant species. Allelopathic effects can be assessed through root exudate analysis and co-culture experiments with neighboring plants.
Recruitment of Mutualists: The compound might serve as a signal to attract beneficial organisms, such as mycorrhizal fungi, nitrogen-fixing bacteria, or the natural enemies of herbivores. sci-hub.senih.gov Choice experiments in olfactometers or soil microcosms could be used to test these hypotheses.
Development of this compound-Based Biosensors for Environmental Monitoring
The ability to monitor the concentration of this compound in real-time within living plants or in environmental samples would be a transformative tool. Genetically encoded biosensors can be engineered to detect specific metabolites and convert their concentration into a measurable output, such as fluorescence. mdpi.comessec.edu
The development of such a biosensor could proceed via several strategies:
Transcription Factor-Based Sensors: A naturally occurring or engineered transcription factor that binds this compound could be linked to a reporter gene (e.g., GFP). Binding of the compound would trigger a conformational change in the transcription factor, leading to reporter gene expression and a fluorescent signal proportional to the compound's concentration.
Synthetic Protein Scaffolds: Novel biosensors can be created by inserting a metabolite-binding protein into a fluorescent protein or by using Förster resonance energy transfer (FRET) between two fluorescent proteins linked by a binding domain. nih.gov Upon binding this compound, a conformational change would alter the fluorescent properties of the sensor.
Once developed, these biosensors would enable high-throughput screening for genetic variants or chemical treatments that alter the production of this compound. mdpi.com Furthermore, they could be deployed in engineered plants to monitor metabolic responses to environmental changes in real-time, providing a dynamic view of plant physiology and stress responses.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing N,N-dihydroxytrihomomethionine, and which spectroscopic techniques are critical for confirming its structure?
- Answer : Synthesis typically involves stepwise hydroxylation and thioether bond formation, given its structure as an N,N-dihydroxy-α-amino acid with a 6-thiaheptyl substituent . Key spectroscopic methods include:
- High-resolution mass spectrometry (HRMS) : To confirm the exact mass (223.0795638 g/mol) and molecular formula .
- NMR spectroscopy : ¹H and ¹³C NMR to resolve the dihydroxy and thiaheptyl groups. 2D NMR (COSY, HSQC) is recommended for stereochemical assignments.
- Infrared (IR) spectroscopy : To identify hydroxyl (-OH) and amine (-NH) functional groups.
Q. How should researchers determine the solubility profile of this compound in aqueous and organic solvents?
- Answer : Use gravimetric or UV-Vis spectrophotometric methods under controlled temperature (e.g., 25–60°C) and pressure (1–5 atm). For example:
- Gravimetric analysis : Measure mass dissolved in solvents like methanol, water, or DMSO after equilibration and filtration .
- Pressure-dependent studies : Monitor solubility changes using gas-tight reactors, noting nonlinear trends (e.g., initial increase followed by plateau at higher pressures) .
- Solvent polarity correlation : Compare solubility in polar vs. nonpolar solvents to infer hydrophobic/hydrophilic interactions.
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Answer : Adopt protocols for hygroscopic and reactive compounds:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors (S22, S24/25 guidelines) .
- Storage : Keep in airtight, desiccated containers at 2–8°C to minimize hydrolysis or oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound under varying experimental parameters?
- Answer : Address discrepancies through:
- Replication : Repeat experiments with stricter controls (e.g., solvent purity, degassing protocols) .
- Multivariate analysis : Use Design of Experiments (DoE) to isolate factors like temperature, pressure, or ionic strength .
- Theoretical validation : Compare results with thermodynamic models (e.g., UNIFAC) to predict solubility behavior .
Q. What methodological approaches are recommended for identifying and quantifying metabolites of this compound in biological systems?
- Answer : Employ hyphenated analytical techniques:
- LC-MS/MS : Pair liquid chromatography with tandem mass spectrometry for metabolite separation and structural elucidation .
- Isotopic labeling : Use ¹³C or ²H isotopes to track metabolic pathways and quantify turnover rates.
- Enzymatic assays : Incubate with liver microsomes or cytochrome P450 enzymes to simulate in vivo metabolism .
Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound under different pH conditions?
- Answer : Combine Density Functional Theory (DFT) and experimental pH titrations:
- DFT calculations : Optimize molecular geometry and predict pKa values for hydroxyl and amine groups .
- pH-dependent stability studies : Monitor degradation kinetics via HPLC at pH 2–12, correlating with computational predictions .
- Reactive oxygen species (ROS) simulations : Model interactions with radicals to assess antioxidant potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
